![molecular formula C10H8N2O2 B1288082 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde CAS No. 876316-27-7](/img/structure/B1288082.png)
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde
Overview
Description
“4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” is a chemical compound that belongs to the class of organic compounds known as 1,2,4-oxadiazoles . It is a heterocyclic compound that contains nitrogen and oxygen as heteroatoms in its structure . This compound has been used in various research studies, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” involves several steps. One of the methods involves the treatment of 4-methoxybenzamide with N,N-dimethylacetamide dimethyl acetal at 120 °C under N2 . Another method involves the treatment of semicarbazide with aliphatic or aromatic aldehydes followed by I2-mediated oxidation .Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” can be represented by the SMILES stringCc1noc(n1)-c2ccccc2C=O
. The InChI representation of the molecule is 1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” include a molecular weight of 188.18 g/mol . It is a solid compound . The exact mass and monoisotopic mass of the compound are 149.0355896 g/mol .Scientific Research Applications
Drug Discovery
The 1,2,4-oxadiazole motif, which is part of the 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde structure, is an essential motif in drug discovery. It is incorporated in many experimental, investigational, and marketed drugs . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new pharmaceuticals .
Synthesis of Bioactive Compounds
The 1,2,4-oxadiazole motif can be converted from different types of organic compounds at ambient temperature. This conversion process can be used for the preparation of pharmaceutically important molecules . Therefore, 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could be used in the synthesis of bioactive compounds .
Antibacterial Activity
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause serious diseases in rice . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new antibacterial agents .
Antifungal Activity
1,2,4-oxadiazole derivatives have shown moderate anti-fungal activity against Rhizoctonia solani, a fungus that poses a huge threat to global agriculture . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new antifungal agents .
Nematocidal Activity
1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against Meloidogyne incognita . This suggests that 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde could potentially be used in the development of new nematocidal agents .
Antitumor Activity
1,3,4-oxadiazole derivatives have shown antitumor activity . Although 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a 1,2,4-oxadiazole derivative, it might also have potential antitumor activity .
Future Directions
The future directions for the study of “4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde” could involve further exploration of its potential as an anti-infective agent . Additionally, more research could be conducted to understand its mechanism of action and to develop new synthetic strategies for its production .
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole motif have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and others .
Mode of Action
It is known that oxadiazoles can interact with various biological targets through different mechanisms, such as inhibition of key enzymes or interaction with cellular receptors .
Biochemical Pathways
Oxadiazoles have been found to affect a variety of biochemical pathways due to their wide range of biological activities .
properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMXYVCSLPLJOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594608 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
876316-27-7 | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876316-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.